molecular formula C12H13FO3 B1326209 Ethyl 4-(2-fluorophenyl)-4-oxobutyrate CAS No. 898753-32-7

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate

Cat. No. B1326209
CAS RN: 898753-32-7
M. Wt: 224.23 g/mol
InChI Key: NIHGNYNVGSYZIG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate (EFBO) is an organic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and slightly soluble compound in water. EFBO has a wide range of applications in the field of synthetic organic chemistry, and it has been studied for its potential as an intermediate for the synthesis of pharmaceuticals and other compounds. In addition, EFBO has been investigated for its potential as a therapeutic agent and for its potential as a reagent for the synthesis of other compounds.

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This compound has been used as a starting material in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are molecules that present a COOEt group at the R6 position. These molecules have been achieved with yields ranging from 60 to 90% .

Biginelli Reaction

It has also been utilized in the Biginelli reaction to synthesize ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate through the use of a functionalized thiourea. In silico studies have shown good potential for interaction with ecto-5’-nucleotidase .

Paal–Knorr Reaction

Another application involves its use in the Paal–Knorr reaction as part of the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHGNYNVGSYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645630
Record name Ethyl 4-(2-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate

CAS RN

898753-32-7
Record name Ethyl 4-(2-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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